N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by two distinct pyridine moieties. The first pyridine ring is substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 3 with a carboxamide (-CONH₂) functional group. The second pyridine ring, linked via a methylene bridge to the carboxamide nitrogen, features a cyclopropyl substituent at position 3.
The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the cyclopropyl moiety may improve bioavailability by reducing steric hindrance compared to bulkier substituents. The compound’s synthesis likely involves coupling reactions between pyridine carboxylic acids and amines, as inferred from analogous procedures in the literature (e.g., amidation using activating agents like tetramethylisouronium hexafluorophosphate) .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O/c17-16(18,19)14-4-3-12(9-21-14)15(23)22-7-10-5-13(8-20-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYARCEPRDCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropylpyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through a cyclopropanation reaction, where a suitable pyridine derivative is reacted with a cyclopropylating agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group onto the pyridine ring. This can be accomplished using a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the cyclopropylpyridine intermediate with the trifluoromethylated pyridine derivative. This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe for investigating biochemical pathways and processes.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and properties of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide and related compounds:
Detailed Analysis of Key Structural Differences and Implications
Pyridine Substitution Patterns
- Trifluoromethyl (-CF₃) vs. Fluorine (-F): The target compound’s -CF₃ group (vs. However, the -F derivative may exhibit improved solubility due to reduced steric bulk .
Cyclopropyl Positioning:
The target compound’s cyclopropyl group is at pyridine position 5, whereas the analog in places it at position 4. This positional isomerism could alter π-stacking interactions or steric compatibility with enzyme active sites.
Carboxamide Linker Modifications
- Azetidine vs. Cyclopropylpyridinylmethyl:
Replacing the cyclopropylpyridinylmethyl group with an azetidine ring () introduces a smaller, saturated nitrogen heterocycle. This modification likely improves aqueous solubility but may reduce lipophilicity, impacting membrane permeability.
Core Heterocycle Variations
- Furopyridine vs.
Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity: The target compound (MW 328.31) falls within the acceptable range for blood-brain barrier penetration (MW < 400), whereas larger analogs like (MW 603.55) may face bioavailability challenges.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 321.30 g/mol
- CAS Number : 2034393-13-8
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes:
- Formation of Cyclopropylpyridinyl Intermediate : This step utilizes cyclopropanation of a pyridine derivative.
- Introduction of Trifluoromethyl Group : Achieved through nucleophilic substitution reactions.
- Coupling Reaction : The final step involves coupling with a carboxamide derivative under conditions that facilitate amide bond formation.
Anti-inflammatory Effects
Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory activity. For instance, a study on related trifluoromethyl compounds demonstrated anti-inflammatory effects, with inhibition rates ranging from 47% to 76% compared to indomethacin, a standard anti-inflammatory drug . This suggests that this compound may also possess similar properties.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds featuring trifluoromethyl groups. In particular, derivatives with similar structures have shown efficacy against viruses such as H5N1 and SARS-CoV-2. For example, compounds with trifluoromethyl substitutions demonstrated significant inhibition rates against these viruses, indicating that this compound could be evaluated for similar antiviral properties .
The primary mechanism through which this compound may exert its biological effects is through inhibition of specific enzymes or pathways involved in inflammation and viral replication. For instance, docking studies have suggested that such compounds may effectively bind to the active sites of cyclooxygenase enzymes (COX) and viral proteases, leading to reduced activity and proliferation of inflammatory mediators and viruses .
Case Studies and Research Findings
- In Vitro Studies :
- A series of in vitro assays were conducted to evaluate the anti-inflammatory effects of related compounds, demonstrating significant activity that warrants further exploration for this compound.
- Antiviral Screening :
Summary Table of Biological Activities
| Activity Type | Compound Reference | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| Anti-inflammatory | Indomethacin | 78% | - |
| Anti-inflammatory | Trifluoromethyl derivatives | 62%-76% | - |
| Antiviral (H5N1) | Similar compounds | 93% at 0.5 μmol/μL | - |
| Antiviral (SARS-CoV-2) | Similar compounds | High activity observed | IC50 = 3.669 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
